molecular formula C12H12N4O B2521535 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 551921-59-6

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B2521535
CAS No.: 551921-59-6
M. Wt: 228.255
InChI Key: YEPJRSJNIWBKIY-UHFFFAOYSA-N
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Description

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.255. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Heterocyclic compounds, such as imidazole derivatives, play a crucial role in medicinal chemistry. They serve as scaffolds for developing drugs with varied biological and pharmacological activities. For instance, imidazole derivatives have been reviewed for their antitumor activities, highlighting their potential in the search for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009). Similarly, the chemistry of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has been extensively studied for their chemical and biological properties, indicating their significance in creating compounds with potential insecticidal, antihypertensive, and other types of activity (Abdurakhmanova et al., 2018).

Biomass Conversion and Environmental Applications

The conversion of plant biomass into valuable chemicals presents an environmentally friendly alternative to non-renewable sources. Research into the synthesis of HMF (5-Hydroxymethylfurfural) from plant feedstocks and its derivatives, such as 5-ethoxymethylfurfural, demonstrates the potential of utilizing biomass for producing monomers, polymers, and fuels. This approach aligns with the sustainable development goals by offering a green chemistry perspective to chemical production (Chernyshev et al., 2017).

Antioxidant Research

The study of antioxidants is pivotal in understanding their role in food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity have been critically reviewed, encompassing various tests based on hydrogen atom transfer and electron transfer. This research is integral in analyzing antioxidant capacity and understanding the mechanisms involved in oxidative stress mitigation, with implications for health and disease prevention (Munteanu & Apetrei, 2021).

Synthetic Chemistry and Catalysis

The development of ionic liquid-based catalysts for CO2 conversion into valuable chemicals represents a cutting-edge area of research. Studies on tuning ionic liquid-based catalysts for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 highlight the innovative approaches to carbon capture and utilization (CCU), turning greenhouse gases into useful products. Such research not only addresses environmental concerns but also opens new pathways in synthetic chemistry (Zhang et al., 2023).

Properties

IUPAC Name

5-amino-1-(2-ethoxyphenyl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-17-11-6-4-3-5-10(11)16-8-15-9(7-13)12(16)14/h3-6,8H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPJRSJNIWBKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=NC(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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